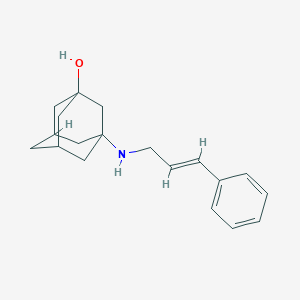![molecular formula C23H23ClFNO3 B271958 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B271958.png)
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as Compound A, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. It belongs to a class of compounds known as beta-adrenergic receptor agonists, which are known to have a wide range of physiological effects.
Mechanism of Action
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A exerts its physiological effects by binding to and activating beta-adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the physiological effects of the compound.
Biochemical and Physiological Effects:
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A has been shown to have a wide range of biochemical and physiological effects. It has potent bronchodilator effects, which are mediated through the relaxation of smooth muscle in the airways. It also has positive inotropic and chronotropic effects on the heart, which result in increased cardiac output and improved cardiac function. Additionally, it has been shown to have lipolytic effects, which make it a promising candidate for the treatment of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A in laboratory experiments is its high potency and selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. However, one of the limitations of using 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A. One area of interest is the development of more potent and selective beta-adrenergic receptor agonists for use in the treatment of respiratory and cardiovascular diseases. Another area of interest is the development of compounds that can selectively target specific beta-adrenergic receptor subtypes, which could lead to more targeted and effective therapies. Finally, there is potential for the development of compounds that can modulate the downstream signaling pathways activated by beta-adrenergic receptor activation, which could lead to the development of novel therapeutic approaches.
Synthesis Methods
The synthesis of 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A involves a series of chemical reactions that can be carried out in the laboratory. The starting material for the synthesis is 2-chloro-6-fluorobenzyl alcohol, which is converted to the corresponding benzyl ether using 3-methoxybenzyl chloride. The resulting intermediate is then coupled with 1-phenylethanol using an amine coupling reagent to give 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A.
Scientific Research Applications
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have potent bronchodilator effects, which make it a promising candidate for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure, as well as in the treatment of obesity and diabetes.
properties
Product Name |
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol |
|---|---|
Molecular Formula |
C23H23ClFNO3 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H23ClFNO3/c1-28-23-12-16(13-26-14-21(27)17-6-3-2-4-7-17)10-11-22(23)29-15-18-19(24)8-5-9-20(18)25/h2-12,21,26-27H,13-15H2,1H3 |
InChI Key |
KQJCQXKAGFDYIY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=C(C=CC=C3Cl)F |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)

![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)
![1-{3-[(1-Naphthylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271896.png)
![1-{3-[(Thiophen-2-ylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271897.png)